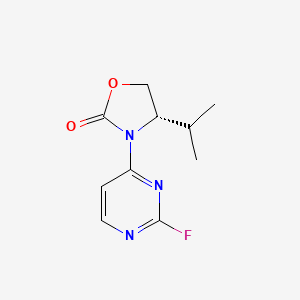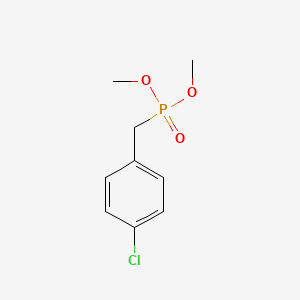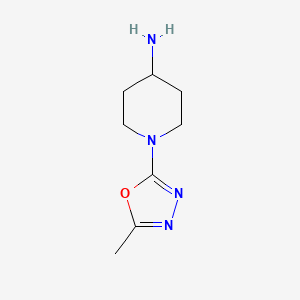
N-(2,3-dichlorophenyl)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dichloro-4-hydroxybenzanilide, also known as 4-Hydroxy-N-(2,3-dichlorophenyl)benzamide, is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzanilide structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2’,3’-Dichloro-4-hydroxybenzanilide typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature range of 50-100°C for 2-12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral. The product is then extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from toluene . This method avoids the use of expensive and flammable catalysts, making it suitable for large-scale industrial production.
Analyse Chemischer Reaktionen
2’,3’-Dichloro-4-hydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dichloro-4-hydroxybenzanilide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’,3’-Dichloro-4-hydroxybenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dichloro-4-hydroxybenzanilide can be compared with other similar compounds such as:
- 2,4-Dichloro-3’-hydroxybenzanilide
- 2,4-Dichloro-4’-hydroxybenzanilide
- 3,4-Dichloro-3’-hydroxybenzanilide
- 2-Chloro-3’-hydroxybenzanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms and hydroxyl groups. The unique arrangement of these functional groups in 2’,3’-Dichloro-4-hydroxybenzanilide contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C13H9Cl2NO2 |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(17)7-5-8/h1-7,17H,(H,16,18) |
InChI-Schlüssel |
APZBIZQJTSQLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)




![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)


![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)



![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
